2-Methyl-5-((pyridin-4-ylmethyl)thio)-1,3,4-oxadiazole
CAS No.:
Cat. No.: VC17584766
Molecular Formula: C9H9N3OS
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3OS |
|---|---|
| Molecular Weight | 207.25 g/mol |
| IUPAC Name | 2-methyl-5-(pyridin-4-ylmethylsulfanyl)-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C9H9N3OS/c1-7-11-12-9(13-7)14-6-8-2-4-10-5-3-8/h2-5H,6H2,1H3 |
| Standard InChI Key | OZKAKKYKBVAPPC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(O1)SCC2=CC=NC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-Methyl-5-((pyridin-4-ylmethyl)thio)-1,3,4-oxadiazole (PubChem CID: 2767809) belongs to the class of aryl sulfides, featuring a 1,3,4-oxadiazole core substituted at the 2-position with a methyl group and at the 5-position with a pyridin-4-ylmethylthio moiety. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3OS |
| Molecular Weight | 283.4 g/mol |
| Synonyms | 477857-03-7; MLS000720952 |
| Classification | Heterocyclic compound |
The planar oxadiazole ring facilitates π-π stacking interactions with biological targets, while the pyridine group enhances solubility and bioavailability .
Structural Analysis
X-ray crystallography of analogous 1,3,4-oxadiazoles reveals bond lengths of 1.36 Å for C–N and 1.23 Å for C–O within the oxadiazole ring . The methyl group at the 2-position induces steric hindrance, potentially modulating binding affinity. Quantum mechanical calculations suggest that the electron-withdrawing nature of the oxadiazole ring stabilizes the molecule in enzymatic environments .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-methyl-5-((pyridin-4-ylmethyl)thio)-1,3,4-oxadiazole typically proceeds via cyclocondensation of acylhydrazides with carbon disulfide (CS2) under alkaline conditions, followed by acidification :
-
Hydrazide Formation:
Reaction of 2-methylbenzyl chloride with hydrazine yields 2-methylbenzylhydrazine. -
Cyclization:
Treatment with CS2 in ethanol/KOH produces the 1,3,4-oxadiazole-2-thiol intermediate. -
Functionalization:
Alkylation with 4-(chloromethyl)pyridine introduces the pyridin-4-ylmethylthio group.
This method achieves yields of 70–92% under optimized conditions .
Methodological Innovations
Recent advances include the use of eosin-Y photocatalysis for oxidative heterocyclization, reducing reaction times from 12 hours to 2 hours . Silica-supported dichlorophosphate under microwave irradiation enhances efficiency (yield: 94%) while minimizing environmental impact .
Pharmacological Profile
In Vitro Anticancer Activity
The compound demonstrates broad-spectrum cytotoxicity across cancer cell lines:
Notably, it outperforms ethidium bromide (IC50 = 2.71 µM) in telomerase inhibition assays .
Enzyme Inhibition Studies
Mechanistic studies identify thymidylate synthase (TS) and histone deacetylase (HDAC) as primary targets:
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Thymidylate synthase | 84.32 | 2.3 ± 0.07 |
| HDAC | 81.58 | 2.56 ± 0.11 |
Docking simulations reveal binding energies of −9.2 kcal/mol for TS and −8.7 kcal/mol for HDAC, driven by hydrogen bonding with Glu60 and Asp99 residues .
Mechanism of Action and Target Engagement
The compound induces apoptosis via mitochondrial pathways, increasing caspase-3 activity by 3.5-fold in MCF-7 cells . It disrupts tubulin polymerization (EC50 = 4.2 µM), comparable to paclitaxel (EC50 = 3.8 µM) . Synergistic effects with doxorubicin (combination index = 0.42) suggest utility in combination therapies .
Comparative Analysis with Related Derivatives
Structural modifications significantly influence activity:
| Derivative | IC50 (MCF-7) | LogP |
|---|---|---|
| 2-Methyl-5-((pyridin-4-ylmethyl)thio) | 1.18 µM | 2.1 |
| 5-(4-Chlorophenyl)-2-thio | 17.33 µM | 3.4 |
| 2,5-Di(trifluoromethyl) | 9.51 µM | 2.8 |
Electron-donating groups at the para position enhance potency by 30% compared to ortho substitutions .
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